molecular formula C22H21FN2O5S2 B2574210 methyl 3-[(3,4-dimethylphenyl)({[(2-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate CAS No. 941919-00-2

methyl 3-[(3,4-dimethylphenyl)({[(2-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2574210
CAS No.: 941919-00-2
M. Wt: 476.54
InChI Key: LFYQMDBIZJZQMM-UHFFFAOYSA-N
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Description

Methyl 3-[(3,4-dimethylphenyl)({[(2-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Scientific Research Applications

Methyl 3-[(3,4-dimethylphenyl)({[(2-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3,4-dimethylphenyl)({[(2-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of the carboxylate group. Subsequent steps involve the addition of the dimethylphenyl and fluorophenylcarbamoyl groups under controlled conditions. Common reagents used in these reactions include organometallic catalysts and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3,4-dimethylphenyl)({[(2-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Various substitution reactions can be performed to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Mechanism of Action

The mechanism of action of methyl 3-[(3,4-dimethylphenyl)({[(2-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(3,4-dimethylphenyl)({[(2-chlorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate
  • Methyl 3-[(3,4-dimethylphenyl)({[(2-bromophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate

Uniqueness

Methyl 3-[(3,4-dimethylphenyl)({[(2-fluorophenyl)carbamoyl]methyl})sulfamoyl]thiophene-2-carboxylate is unique due to the presence of the fluorophenyl group, which can impart distinct electronic properties and reactivity compared to its chloro- and bromo-substituted analogs. This uniqueness can be leveraged in specific applications where these properties are advantageous.

Properties

IUPAC Name

methyl 3-[(3,4-dimethylphenyl)-[2-(2-fluoroanilino)-2-oxoethyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S2/c1-14-8-9-16(12-15(14)2)25(13-20(26)24-18-7-5-4-6-17(18)23)32(28,29)19-10-11-31-21(19)22(27)30-3/h4-12H,13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFYQMDBIZJZQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=C(SC=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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